molecular formula C8H10ClN B180148 2-Chloro-3-isopropylpyridine CAS No. 158503-51-6

2-Chloro-3-isopropylpyridine

Cat. No. B180148
M. Wt: 155.62 g/mol
InChI Key: NHVJMRHABPVQTR-UHFFFAOYSA-N
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Patent
US09226970B2

Procedure details

Acetone (1.1 mL, 14.89 mmol) was added to a stirred solution of 3-amino-2-chloropyridine 1 (1.662 g, 12.67 mmol) in 1,2-dichloroethane at room temperature. And then acetic acid (0.7 mL, 12.22 mmol) was added. After about 10 min, NaB(OAc)3H (3.005 g, 13.47 mmol) was added. The resulting mixture was stirred at room temperature for 24 h. More of acetone (5.5 ml) and NaB(OAc)3H (356 mg) and DCE (5 mL) were added. HOAc (0.35 mL) was added. After 2 h, MeOH (5 mL) was added. After overnight at room temperature, water was added to quench the reaction. Sat. aqueous potassium carbonate was added to neutralize the acid. The organic phase was separated and the aqueous was extracted with dichloromethane (2×20 mL). The combined organic solution was washed with brine, dried over Na2SO4, concentrated. The residue was separated by flash column chromatography on silica gel, eluting with 5-30% EtOAc/hexane to afford 1.20 g product as colorless oil, as well as 0.6326 g of starting material. 1H-NMR (CDCl3): 7.669 (dd, J=4.5-5.0 Hz and 1.5 Hz, 1 H, Ar—H), 7.075 (dd,J=8.0 Hz and 4.5-5.0 Hz, 1 H, Ar—H), 6.875 (dd, J=8.0 Hz and 1.5 Hz, 1 H, Ar—H), 4.194 (br, 1 H, NH), 3.644-3.578 (m, 1 H, CH), 1.260 (d, J=6.5 Hz, 6 H, 2 CH3). LC-MS: 171.1 (MH+).
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Quantity
1.662 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.1 mL
Type
solvent
Reaction Step Three
Quantity
3.005 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0.35 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[BH-](O[C:19]([CH3:21])=O)(OC(C)=O)OC(C)=O.[Na+].[C:23](=O)([O-])[O-].[K+].[K+]>ClCCCl.O.CO.CC(O)=O.CC(C)=O>[Cl:8][C:3]1[C:2]([CH:19]([CH3:21])[CH3:23])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
5.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.662 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Name
Quantity
1.1 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
3.005 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
0.35 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
WAIT
Type
WAIT
Details
After overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was separated by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 5-30% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=CC=C1C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.